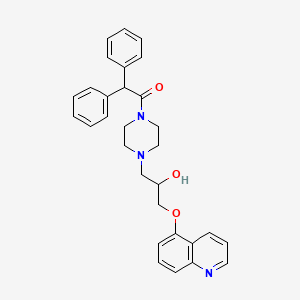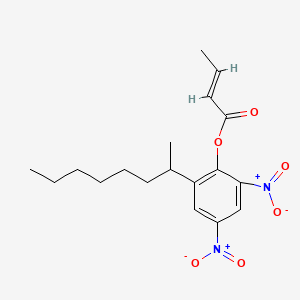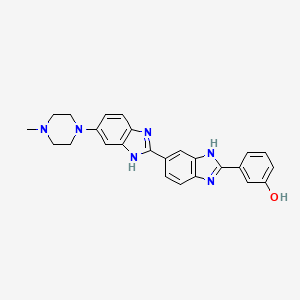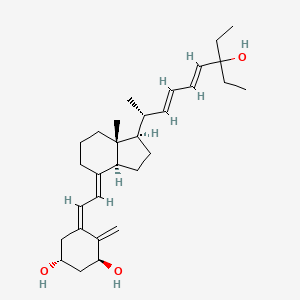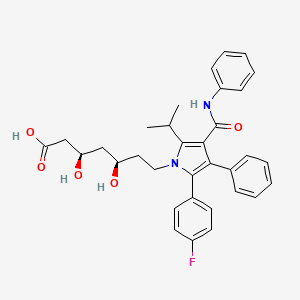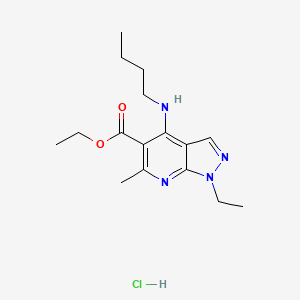
Clorhidrato de Tracazolate
Descripción general
Descripción
El clorhidrato de tracazolate, también conocido como clorhidrato de ICI-136,753, es un compuesto sintético que pertenece a la clase de las pirazolopiridinas. Se utiliza principalmente en investigación científica debido a sus propiedades ansiolíticas y anticonvulsivas. El this compound actúa como un modulador alostérico de los receptores del ácido gamma-aminobutírico (GABA), específicamente dirigido a los receptores GABA(A) .
Aplicaciones Científicas De Investigación
El clorhidrato de tracazolate tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como compuesto modelo para estudiar las relaciones estructura-actividad de los derivados de pirazolopiridina.
Biología: El this compound se emplea en estudios que investigan la modulación de los receptores GABA(A) y su papel en los procesos neurológicos.
Medicina: La investigación sobre el this compound se centra en sus posibles aplicaciones terapéuticas para la ansiedad, la epilepsia y otros trastornos neurológicos.
Industria: El compuesto se utiliza en el desarrollo de nuevos productos farmacéuticos y como patrón de referencia en laboratorios de control de calidad .
Mecanismo De Acción
El clorhidrato de tracazolate ejerce sus efectos modulando los receptores GABA(A). Se une a sitios específicos en el complejo del receptor, mejorando los efectos inhibitorios del GABA. Esta modulación conduce a un aumento de la afluencia de iones cloruro, lo que resulta en hiperpolarización de la membrana neuronal y reducción de la excitabilidad neuronal. El compuesto muestra selectividad para los receptores GABA(A) que contienen subunidades alfa1 y beta3 .
Compuestos similares:
Cartazolate: Otro derivado de pirazolopiridina con propiedades ansiolíticas.
Etazolate: Un compuesto de pirazolopirimidina con efectos similares de modulación del receptor GABA(A).
Zaleplon: Una pirazolopirimidina utilizada como agente sedante e hipnótico
Singularidad: El this compound es único debido a su perfil de unión específico y selectividad para los receptores GABA(A) que contienen subunidades alfa1 y beta3. Esta selectividad da como resultado distintos efectos farmacológicos, lo que lo convierte en una herramienta valiosa en la investigación y en posibles aplicaciones terapéuticas .
Análisis Bioquímico
Biochemical Properties
Tracazolate hydrochloride interacts with several GABA A receptor subtypes . It modulates the activity of these receptors, being selective for GABA A receptors containing α1 and β3 subunits . The nature of these interactions involves allosteric modulation .
Cellular Effects
Tracazolate hydrochloride influences cell function by modulating the activity of GABA A receptors . This modulation can lead to an influx of Cl- into a neuron and hyperpolarization of the cell membrane, making it more difficult for the neuron to conduct an action potential .
Molecular Mechanism
The molecular mechanism of Tracazolate hydrochloride involves its unique receptor binding profile. It exerts its effects at the molecular level through allosteric modulation of several GABA A receptor subtypes . It selectively binds to GABA A receptors containing α1 and β3 subunits .
Metabolic Pathways
Tracazolate hydrochloride undergoes extensive biotransformation to lipophilic metabolites following oral dosage to male rats . Twenty-one metabolites were identified in a plasma hexane extract by mass spectrometry .
Transport and Distribution
Tracazolate hydrochloride is predominantly found in brain and fat tissues after oral dosage in rats . The extent and decay of Tracazolate hydrochloride in fat strongly suggest that this tissue contributes significantly towards the equilibrium of the drug between “deep body compartments” and blood .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de tracazolate implica la formación del núcleo pirazolopiridínico. El proceso generalmente comienza con la reacción del 4-aminobutírico de etilo con 3,5-dimetilpirazol para formar el compuesto intermedio. Este intermedio se somete a ciclación y modificaciones posteriores de grupos funcionales para producir tracazolate. El paso final implica la conversión de tracazolate a su forma de sal de clorhidrato .
Métodos de producción industrial: La producción industrial del this compound sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto implica el uso de reactivos de alta pureza, condiciones de reacción controladas y técnicas de purificación eficientes para garantizar la calidad y el rendimiento del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: El clorhidrato de tracazolate experimenta varias reacciones químicas, que incluyen:
Oxidación: El tracazolate se puede oxidar en condiciones específicas para formar derivados oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir el tracazolate en formas reducidas, alterando sus propiedades farmacológicas.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de tracazolate, lo que potencialmente aumenta su actividad o selectividad
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos en las reacciones de sustitución
Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución puede introducir grupos halo o alquilo .
Comparación Con Compuestos Similares
Cartazolate: Another pyrazolopyridine derivative with anxiolytic properties.
Etazolate: A pyrazolopyrimidine compound with similar GABA(A) receptor modulation effects.
Zaleplon: A pyrazolopyrimidine used as a sedative and hypnotic agent
Uniqueness: Tracazolate hydrochloride is unique due to its specific binding profile and selectivity for GABA(A) receptors containing alpha1 and beta3 subunits. This selectivity results in distinct pharmacological effects, making it a valuable tool in research and potential therapeutic applications .
Propiedades
IUPAC Name |
ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2.ClH/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3;/h10H,5-9H2,1-4H3,(H,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIXDPUEMQXVHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045208 | |
| Record name | Tracazolate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


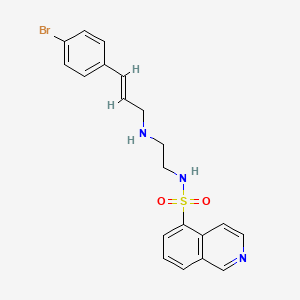
![(2R)-2-[[3-propan-2-yl-7-[(4-pyridin-2-ylphenyl)methylamino]imidazo[4,5-b]pyridin-5-yl]amino]butan-1-ol](/img/structure/B1662169.png)

